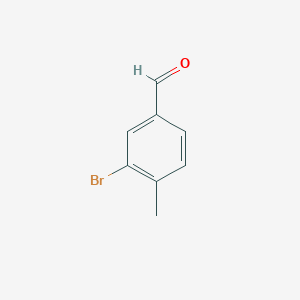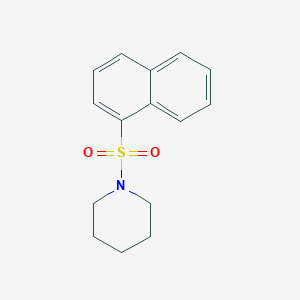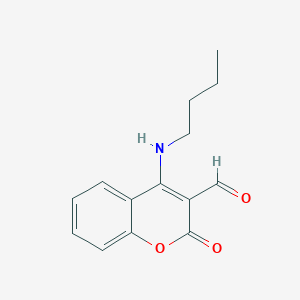
4-(Butylamino)-2-oxochromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butylamino)-2-oxochromene-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. This compound is also known as BuAOC and has a molecular formula of C16H17NO3.
Mecanismo De Acción
The mechanism of action of BuAOC is not fully understood. However, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BuAOC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
BuAOC has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. BuAOC has also been found to inhibit the production of reactive oxygen species (ROS) in normal cells, which may contribute to its selectivity towards cancer cells. In addition, BuAOC has been shown to inhibit the expression of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BuAOC in lab experiments is its high potency against cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity in normal cells. However, BuAOC has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BuAOC. One area of research is the development of new analogs that may have improved efficacy and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of BuAOC, which may lead to the identification of new targets for cancer therapy. Additionally, the use of BuAOC in combination with other anticancer agents may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(Butylamino)-2-oxochromene-3-carbaldehyde involves the reaction of 4-hydroxy-2-oxochromene-3-carbaldehyde with butylamine in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
BuAOC has been extensively studied for its potential applications in drug discovery. It has been found to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BuAOC has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
167866-49-1 |
|---|---|
Nombre del producto |
4-(Butylamino)-2-oxochromene-3-carbaldehyde |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
4-(butylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-2-3-8-15-13-10-6-4-5-7-12(10)18-14(17)11(13)9-16/h4-7,9,15H,2-3,8H2,1H3 |
Clave InChI |
ZRDDDCSIZHRDIR-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
SMILES canónico |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



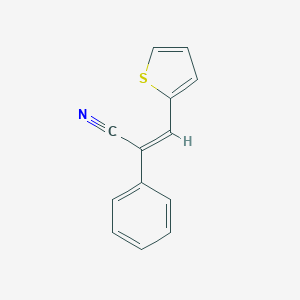
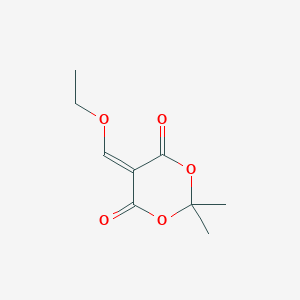
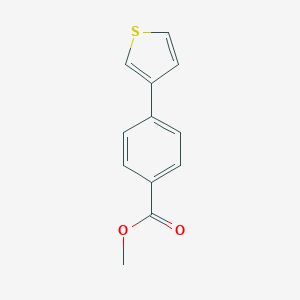
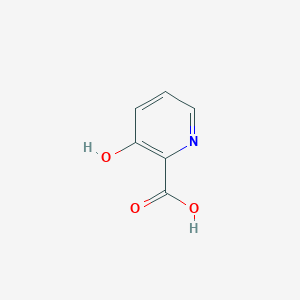
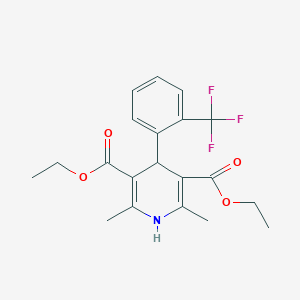
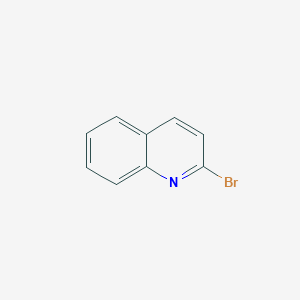
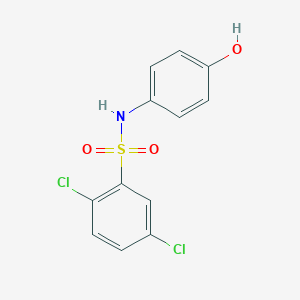
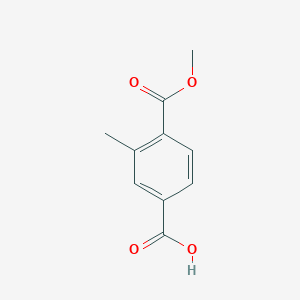
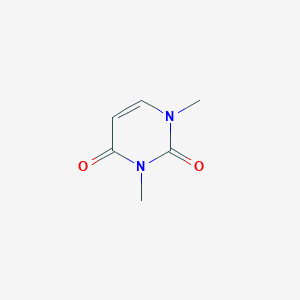
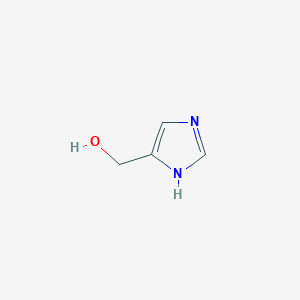
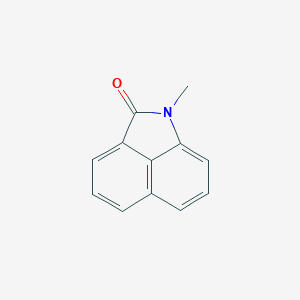
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
